[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol
Description
Properties
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-4-5-12-11(13-9)14-6-2-3-10(7-14)8-15/h4-5,10,15H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJNRBGLBPAMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation Method
The most cited method involves reacting 4-methylpyrimidine with piperidin-4-ol under controlled conditions. Key steps include:
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the pyrimidine ring, facilitated by the electron-withdrawing methyl group at the 4-position. Steric hindrance from the methyl group necessitates prolonged reaction times.
Grignard Reagent-Mediated Synthesis
Formation of Piperidin-3-yl-methanol Intermediate
A two-step approach is described in US8697876B2 :
-
Step 1 : Reacting piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions (palladium on charcoal, 90–95°C) to yield 1-methylpiperidine-4-carboxylic acid .
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Step 2 : Conversion to the methanol derivative using thionyl chloride and diethylamine , followed by reduction with lithium aluminum hydride (LiAlH₄).
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Transfer Hydrogenation | Pd/C, HCO₂H, H₂O, 90°C, 6 h | 82 |
| Reduction | LiAlH₄, THF, 0°C to reflux, 2 h | 75 |
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
Palladium-Catalyzed Cross-Coupling
WO2021074138A1 details a method using Suzuki coupling to introduce the pyrimidine moiety:
Comparative Analysis of Catalysts
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 70 |
| PdCl₂(dppf) | K₃PO₄ | THF/H₂O | 62 |
Reductive Amination Pathways
Condensation with Formaldehyde
A one-pot reductive amination strategy is reported in PMC5709256 :
Side Reactions and Mitigation
-
Imine Formation : Controlled by maintaining pH 4–5 using acetic acid.
Crystallization and Polymorphism Control
Solvent Screening for Polymorph Stability
US8697876B2 identifies three polymorphs (Forms A, B, C) of the hemisuccinate salt:
X-ray Diffraction Data (Form A)
| 2θ (°) | Intensity (%) |
|---|---|
| 12.3 | 100 |
| 18.7 | 85 |
| 22.1 | 78 |
Industrial-Scale Purification Techniques
Chromatographic Methods
Recrystallization Protocols
| Solvent System | Temperature (°C) | Recovery (%) |
|---|---|---|
| Ethanol/water | 0–5 | 88 |
| Acetonitrile | 25 | 82 |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Subst. | Scalable, minimal byproducts | Long reaction times | 78 |
| Grignard | High functional group tolerance | Multi-step, cost-intensive | 75 |
| Suzuki Coupling | Regioselective | Palladium residue concerns | 70 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyrimidine and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific therapeutic effects. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of neurological disorders.
Case Study:
A study investigated the efficacy of derivatives of this compound in inhibiting specific enzymes associated with neurodegenerative diseases. The results indicated that modifications to the piperidine ring significantly enhanced binding affinity to target receptors, suggesting a pathway for developing new therapeutics.
Biological Research
The compound has been utilized in biological assays to study its interaction with various biological targets, including enzymes and receptors. Research indicates that it can modulate enzyme activity, which is crucial for understanding metabolic pathways.
Data Table: Biological Activity
This table summarizes findings from various studies where the compound demonstrated significant inhibition of critical enzymes involved in inflammation and neurotransmission.
Synthetic Chemistry
In synthetic chemistry, [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol is employed as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it versatile for synthesizing diverse chemical entities.
Synthetic Route Example:
The synthesis typically involves:
- Starting Materials: 4-Methyl-pyrimidine and piperidine.
- Reagents: Base (e.g., potassium carbonate) and solvent (e.g., DMF).
The reaction conditions are optimized to yield high purity products suitable for further applications.
Industrial Applications
The compound's unique properties also lend themselves to industrial applications, particularly in the production of agrochemicals and specialty chemicals. Its derivatives have shown promise in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperidinyl-methanol derivatives, focusing on substituent effects, physicochemical properties, and synthetic routes.
Structural Analogues and Physicochemical Properties
Key Observations:
- Substituent Effects on Molecular Weight: Replacement of the pyrimidine group with bulkier aromatic systems (e.g., benzimidazole in ) increases molecular weight significantly (245.32 vs. 207.28). Conversely, smaller substituents like pyridine (e.g., 5-aminopyridin-2-yl in ) maintain similar molecular weights.
- Physical State: The 4-chlorophenyl analog exists as an oil , suggesting higher lipophilicity compared to the target compound, which may influence solubility and bioavailability.
- Hydrogen Bonding: All compounds feature a hydroxymethyl group, contributing to hydrogen-bond donor/acceptor capacity.
Biological Activity
[1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, with the molecular formula C11H17N3O, is a piperidine derivative featuring a pyrimidine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Synthesis
The synthesis of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol typically involves several key steps:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of suitable precursors.
- Introduction of the Pyrimidine Ring : Nucleophilic substitution reactions are employed where a pyrimidine derivative reacts with the piperidine intermediate.
- Methylation : A methyl group is introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
These methods ensure high yield and purity, crucial for biological testing .
Anticancer Properties
Recent studies have demonstrated that [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro tests showed that the compound inhibited cell proliferation in HT-29 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values indicating effective concentration levels .
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 | 15 |
| MCF-7 | 20 |
The mechanism by which [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol exerts its effects involves interaction with specific molecular targets, such as:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, which may lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting potential therapeutic applications in treating infections .
Case Studies
- Study on Anticancer Activity : A recent study investigated the effects of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol on human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis, highlighting its potential as an anticancer agent .
- Enzyme Binding Studies : Docking studies revealed that [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol binds effectively to the active sites of certain protein kinases, suggesting a strong potential for targeted therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, and what critical parameters influence yield?
- Methodology : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, formaldehyde can be introduced to a pyrimidine precursor (e.g., 4-methylpyrimidine derivatives) in the presence of a base like sodium hydroxide. Key parameters include reaction temperature (often 60–80°C), solvent choice (e.g., dichloromethane or aqueous NaOH), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical for achieving high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, and how can data discrepancies be resolved?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for confirming the piperidine and pyrimidine ring structures. Discrepancies in chemical shifts (e.g., hydroxymethyl group at ~3.5–4.0 ppm) should be cross-validated with 2D NMR (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., molecular ion peak at m/z corresponding to CHNO). Contradictions in fragmentation patterns require isotopic labeling or comparison with synthetic standards .
- X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Q. What safety protocols are essential when handling [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Exposure Response : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Avoid oral ingestion—use spill trays and secure containers .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol during nucleophilic substitution steps?
- Methodology :
- Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions in exothermic steps.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates. Monitor progress via TLC or HPLC .
Q. What strategies are recommended for resolving contradictory data in NMR and mass spectrometry analyses of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol derivatives?
- Methodology :
- Isotopic Labeling : Use N or C-labeled precursors to clarify ambiguous NMR signals.
- Computational Modeling : Compare experimental H NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).
- Tandem MS/MS : Fragment ions in collision-induced dissociation (CID) can distinguish structural isomers .
Q. What methodologies are employed to evaluate the biological activity of [1-(4-Methyl-pyrimidin-2-yl)-piperidin-3-yl]-methanol, particularly in antimicrobial or anticancer research?
- Methodology :
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting for protein targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
